![molecular formula C17H18N4OS B5658695 3-(4-methoxyphenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5658695.png)
3-(4-methoxyphenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazol-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including compounds similar to the one , typically involves multi-step chemical reactions that can include the alkylation of triazole thiol derivatives in alkaline conditions and subsequent modifications to introduce specific functional groups. For example, the synthesis of a derivative involved alkylation to produce a secondary alcohol with an asymmetric carbon, demonstrating the synthetic versatility of these compounds (Wurfer & Badea, 2021).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized using techniques such as IR, NMR (1H, 13C, and 15N), and sometimes X-ray crystallography. These methods provide insights into the compound's electronic and spatial configuration, which are crucial for understanding its reactivity and interactions (Wurfer & Badea, 2021).
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in various chemical reactions, reflecting their rich chemistry. They can undergo reactions such as aminomethylation, which involves the nitrogen atom of the thioamide group, indicating the compounds' nucleophilic character (Shegal & Postovskii, 2013). These reactions are pivotal for further functionalization and enhancing the compound's biological activity.
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The presence of substituents like methoxy and phenylethyl groups can affect these properties by altering the compound's polarity, hydrogen bonding capacity, and molecular packing (Dolzhenko et al., 2008).
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives, including reactivity and stability, are shaped by the electronic nature of the triazole ring and the substituents attached to it. For instance, the electron-donating methoxy group can influence the electronic distribution across the molecule, affecting its reactivity towards electrophiles and nucleophiles. Additionally, the presence of a thioether linkage introduces sulfur chemistry into the compound, offering unique reactivity patterns (Wurfer & Badea, 2021).
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-phenylethylsulfanyl)-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-22-15-9-7-14(8-10-15)16-19-20-17(21(16)18)23-12-11-13-5-3-2-4-6-13/h2-10H,11-12,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPNXMEINQKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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